Cas no 797814-47-2 (4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid)
![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid structure](https://ja.kuujia.com/scimg/cas/797814-47-2x500.png)
4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid
- AKOS024303392
- DTXSID201333214
- AKOS000301001
- SR-01000324531-1
- SR-01000324531
- 4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)benzoic acid
- MLS001202500
- 4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)benzoicacid
- 797814-47-2
- HMS2840N14
- SMR000523134
- CHEMBL1520333
- 4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]benzoic acid
-
- MDL: MFCD05237178
- インチ: InChI=1S/C15H22N2O4/c1-16-6-8-17(9-7-16)10-13(18)11-21-14-4-2-12(3-5-14)15(19)20/h2-5,13,18H,6-11H2,1H3,(H,19,20)
- InChIKey: YNZWCLBLYHODFQ-UHFFFAOYSA-N
- ほほえんだ: CN1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 294.15795719Da
- どういたいしつりょう: 294.15795719Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM376862-1g |
4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]benzoic acid |
797814-47-2 | CM376862 | 1g |
$323 | 2022-08-31 | |
Crysdot LLC | CD11055232-5g |
4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)benzoic acid |
797814-47-2 | 97% | 5g |
$874 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619845-5g |
4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)benzoic acid |
797814-47-2 | 98% | 5g |
¥11902.00 | 2024-07-28 | |
Matrix Scientific | 012142-1g |
4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid |
797814-47-2 | 1g |
$378.00 | 2023-09-11 |
4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acidに関する追加情報
Professional Introduction to 4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic Acid (CAS No. 797814-47-2)
4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 797814-47-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate molecular framework of this compound, characterized by its 4-[2-hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid structure, suggests a high degree of specificity in its interactions with biological targets, which is a critical factor in the design of novel pharmaceutical agents.
The< strong>benzoic acid moiety is a well-known pharmacophore that is frequently incorporated into drug molecules due to its ability to enhance binding affinity and metabolic stability. In the case of 4-[2-hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid, the presence of hydroxyl and propoxy groups further modulates its pharmacological profile. These functional groups contribute to the compound's solubility and reactivity, which are essential properties for drug candidates that require oral or intravenous administration. The 4-methyl-piperazin-1-yl substituent adds another layer of complexity, as piperazine derivatives are known for their role in modulating neurotransmitter systems, making this compound a potential candidate for treating neurological and psychiatric disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-[2-hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid with various biological targets. Studies have indicated that this compound may exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways, such as COX-2 and NF-κB. These findings are particularly relevant in the context of chronic inflammatory diseases, where targeted inhibition of such pathways can lead to significant therapeutic benefits. The< strong>hydroxy group in the molecule also suggests potential interactions with hydrophilic binding pockets, which could enhance its affinity for certain protein targets.
In vitro studies have demonstrated the anti-inflammatory properties of derivatives similar to 4-[2-hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid. For instance, modifications of the benzoic acid core have shown promising results in reducing pro-inflammatory cytokine production in human cell lines. The< strong>propoxy group appears to play a crucial role in modulating these effects by influencing the compound's orientation within the binding site. This information has guided the design of more potent analogs with improved pharmacokinetic profiles. Additionally, the< strong>4-methyl-piperazin-1-yl moiety has been associated with enhanced blood-brain barrier penetration, which is a desirable trait for compounds intended to treat central nervous system disorders.
The synthesis of 4-[2-hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. The use of chiral auxiliaries or catalysts has also been explored to achieve enantiopure forms of the compound, which is essential for evaluating its stereoselective pharmacological effects. These synthetic strategies align with current trends in green chemistry, emphasizing sustainable and efficient production processes.
The pharmacological evaluation of 4-[2-hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid has revealed several interesting properties beyond its anti-inflammatory potential. Preliminary data suggest that this compound may also exhibit antioxidant activity, which could be beneficial in protecting against oxidative stress-related diseases such as neurodegenerative disorders. The< strong>hydroxy and< strong>propoxy groups are likely involved in these redox-mediated interactions, highlighting the importance of functional group engineering in drug design. Furthermore, the< strong>4-methyl-piperazin-1-yl moiety may contribute to central nervous system modulation by interacting with serotonin and dopamine receptors.
Ongoing clinical trials are investigating the therapeutic efficacy of compounds structurally related to 4-[2-hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid in various disease models. These studies aim to validate the preclinical findings and assess the safety and tolerability of such molecules in human subjects. The results from these trials will provide critical insights into the potential applications of this class of compounds and guide future drug development efforts. The integration of high-throughput screening technologies and artificial intelligence-driven drug discovery platforms is accelerating the identification of novel analogs with enhanced pharmacological profiles.
The regulatory landscape for pharmaceutical compounds like 4-[2-hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid is stringent but well-established, ensuring that only safe and effective drugs reach market approval. Regulatory agencies require comprehensive data on chemical synthesis, pharmacokinetics, toxicology, and clinical efficacy before granting approval. The robust characterization of this compound's properties through modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography has been instrumental in meeting these regulatory demands. These advancements underscore the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in bringing new therapeutics to patients.
In conclusion, 4-[2-hydroxy-3-(4-methyl-piperazin-1-y l)-propoxy]-benzoic acid (CAS No.< strong>797814- 47- 2) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of< strong >hydroxy,< strong >propoxy,and 4- methyl- piperaizin- 1- ylmoiety s contributes to its multifaceted pharmacological profile , making it a valuable tool for studying inflammatory , oxidative stress ,and central nervous system-related disorders . As research continues ,this compound holds great promise for contributing to novel therapeutic strategies across multiple medical disciplines .
797814-47-2 (4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid) 関連製品
- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)
- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)
- 1876786-44-5(benzyl N-(3-chloro-4-cyanophenyl)carbamate)
- 954623-03-1(2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)
- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)
- 2387563-74-6((4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride)
- 1352415-05-4(1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)
- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)
- 170655-60-4(4,4,4-trifluorobutane-1-thiol)
- 2248345-74-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)




